
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA is a synthetic compound often used in peptide synthesis. It is a derivative of proline, an amino acid, and features protective groups that facilitate its incorporation into peptides without unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-beta-Homohydroxyproline(OBzl)-DCHA typically involves multiple steps:
Protection of the amino group: The amino group of L-beta-Homohydroxyproline is protected using a Boc (tert-butoxycarbonyl) group.
Esterification: The hydroxyl group is esterified with benzyl (OBzl) to protect it during subsequent reactions.
Coupling with DCHA: The protected L-beta-Homohydroxyproline is then coupled with DCHA (dicyclohexylamine) to form the final compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using automated peptide synthesizers and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA can undergo various chemical reactions, including:
Deprotection: Removal of the Boc and OBzl groups under acidic or hydrogenation conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation for OBzl removal.
Coupling: Carbodiimides (e.g., DCC or EDC) and coupling additives (e.g., HOBt) are commonly used.
Major Products
Deprotected Amino Acid: Removal of protective groups yields L-beta-Homohydroxyproline.
Peptides: Coupling reactions produce peptides with this compound as a residue.
Wissenschaftliche Forschungsanwendungen
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA is used in various scientific research applications:
Chemistry: As a building block in peptide synthesis.
Biology: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Developing peptide-based drugs and therapeutic agents.
Industry: Production of synthetic peptides for research and commercial purposes.
Wirkmechanismus
The mechanism of action of Boc-L-beta-Homohydroxyproline(OBzl)-DCHA involves its incorporation into peptides. The protective groups (Boc and OBzl) prevent unwanted side reactions during synthesis, ensuring the correct sequence and structure of the peptide. Once incorporated, the protective groups are removed to yield the functional peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-Proline: Another proline derivative used in peptide synthesis.
Boc-L-Hydroxyproline: Similar to Boc-L-beta-Homohydroxyproline but with a hydroxyl group at a different position.
Boc-L-beta-Homoproline: Lacks the hydroxyl group present in Boc-L-beta-Homohydroxyproline.
Uniqueness
Boc-L-beta-Homohydroxyproline(OBzl)-DCHA is unique due to the presence of both Boc and OBzl protective groups, which provide enhanced stability and specificity during peptide synthesis. The hydroxyl group also adds functionality, allowing for additional chemical modifications.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2/t14-,15?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYMJEWNEXHWOX-QDVCFFRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

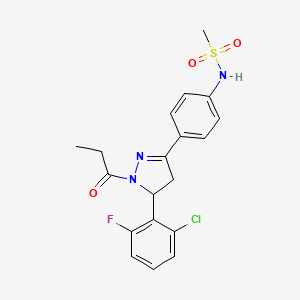
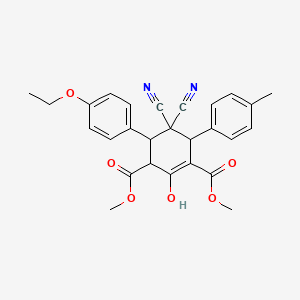
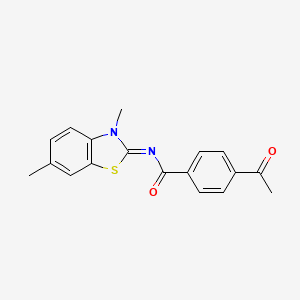
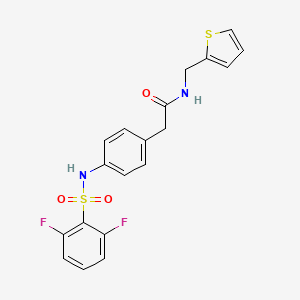
![5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2402192.png)

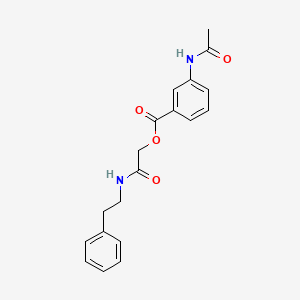
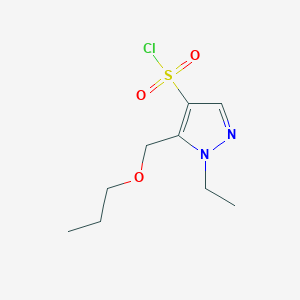
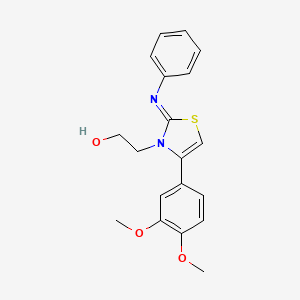
![2-Butyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2402201.png)


![1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2402204.png)
